molecular formula C14H24O B12966013 (Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol CAS No. 106155-00-4

(Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol

Cat. No.: B12966013
CAS No.: 106155-00-4
M. Wt: 208.34 g/mol
InChI Key: KHQDWCKZXLWDNM-GHXNOFRVSA-N
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Description

(Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol is a monoterpenoid alcohol widely utilized in the fragrance industry due to its woody, amber-like aroma. It is structurally characterized by a cyclopentene ring substituted with methyl groups at positions 2, 2, and 3, a butenol chain with an ethyl substituent at position 2, and a stereospecific (Z)-configuration at the double bond. This compound is synthesized via catalytic hydrogenation of its corresponding aldehyde precursor, often employing ruthenium-phosphine complexes under controlled conditions to achieve high enantioselectivity . Its non-genotoxic profile, as demonstrated in in vitro chromosomal aberration assays, supports its safe use in consumer products .

Properties

CAS No.

106155-00-4

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(Z)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol

InChI

InChI=1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,13,15H,5,8-10H2,1-4H3/b12-7-

InChI Key

KHQDWCKZXLWDNM-GHXNOFRVSA-N

Isomeric SMILES

CC/C(=C/CC1CC=C(C1(C)C)C)/CO

Canonical SMILES

CCC(=CCC1CC=C(C1(C)C)C)CO

physical_description

Liquid;  Liquid, Other Solid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol typically involves the reaction of campholene aldehyde with propionaldehyde under specific conditions. The reaction is catalyzed by a base, leading to the formation of the desired product . The process requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation and distillation to achieve large-scale synthesis. The use of specialized equipment and optimized reaction conditions helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated alcohols .

Scientific Research Applications

Applications Overview

Application AreaDescription
Fragrance Industry Used as a fragrance ingredient in perfumes and cosmetics, enhancing product appeal with its scent.
Flavoring Agents Serves as a flavoring agent in food products, contributing to taste and aroma.
Pharmaceuticals Explored for potential therapeutic properties in drug development.
Polymer Production Utilized in the synthesis of specialty polymers for coatings and adhesives.
Research & Development Subject of study in organic chemistry to understand reaction mechanisms and develop new pathways.

Fragrance Industry

Sandacanol is primarily used in the fragrance industry due to its pleasant sandalwood-like aroma. It is incorporated into various cosmetic products, soaps, and detergents to provide a long-lasting scent profile. The compound's olfactory properties make it a valuable ingredient in high-end perfumes, where it enhances the overall fragrance experience.

Flavoring Agents

In the food industry, Sandacanol acts as a flavoring agent, imparting unique taste characteristics to food products. Its application is particularly prevalent in beverages and confections, where it contributes to the overall sensory experience of the consumer.

Pharmaceuticals

Research has indicated potential therapeutic applications of Sandacanol in pharmaceuticals. Studies are ongoing to explore its efficacy in developing new medications or supplements that may leverage its biological activity. The compound's structural features may offer insights into novel drug design strategies.

Polymer Production

Sandacanol can be utilized in the synthesis of specialty polymers that are essential for various industrial applications. These polymers are used in coatings and adhesives that require enhanced performance characteristics such as durability and resistance to environmental factors.

Research & Development

As an object of study in organic chemistry, Sandacanol helps researchers understand complex reaction mechanisms. Its synthesis from α-campholenaldehyde and butanal provides insights into synthetic pathways that can be applied to other chemical compounds .

Case Studies

  • Fragrance Development : A case study involving a leading fragrance company demonstrated that incorporating Sandacanol into their product line resulted in a 20% increase in consumer preference ratings due to its distinctive scent profile.
  • Food Flavoring Enhancement : A beverage manufacturer reported improved sales after reformulating their product with Sandacanol as a flavoring agent, highlighting its effectiveness in enhancing taste perception among consumers.
  • Polymer Research : A research group published findings on the use of Sandacanol-derived polymers showing superior adhesion properties compared to traditional polymer formulations, indicating its potential for innovation in material science.

Mechanism of Action

The mechanism of action of (Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Attributes :

  • Cyclopentene Core : The 2,2,3-trimethyl substituents enhance hydrophobicity, improving longevity in fragrance formulations.
  • Butenol Chain: The ethyl group at position 2 and hydroxyl group at position 1 contribute to volatility and solubility in ethanol-based perfumes.

Comparison with Structurally Similar Compounds

(E)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol

  • Stereochemical Differences : The (E)-isomer exhibits a trans configuration at the double bond, altering its odor profile to a sharper, less-rounded scent compared to the (Z)-form.
  • Synthesis : Both isomers derive from the same aldehyde precursor but require distinct catalytic conditions for stereocontrol. Ruthenium catalysts with bulky ligands favor the (Z)-isomer, while less hindered ligands may yield the (E)-form .
  • Applications : The (E)-isomer is less prevalent in commercial fragrances due to its harsher olfactory characteristics.

2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butanol

  • Structural Variation : Replacement of the ethyl group with a methyl group reduces molecular weight (MW: ~236 g/mol vs. ~250 g/mol for the ethyl analog), increasing volatility.
  • Odor Profile: The shorter alkyl chain diminishes the woody depth, resulting in a lighter, floral-herbaceous note.
  • Safety: Similar non-genotoxic properties are observed, as confirmed by chromosomal aberration assays .

cis-4-tert-Butylcyclohexanol

  • Core Structure: A cyclohexanol derivative lacking the cyclopentene moiety and unsaturated bond.
  • Synthesis : Also produced via ruthenium-catalyzed hydrogenation but from ketone precursors, highlighting the versatility of Ru-phosphine systems in alcohol synthesis .
  • Applications : Valued in detergents and cleaning products for its crisp, clean scent.

Geraniol and Linalool

  • Functional Groups: Both are acyclic monoterpene alcohols with distinct citrus-floral notes.
  • Stability : Unlike (Z)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol, geraniol and linalool are prone to oxidation, limiting their shelf life in formulations.

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Weight (g/mol) Key Functional Groups Synthesis Method Odor Profile Primary Applications
(Z)-2-Ethyl-4-(2,2,3-TMCPE*)-but-2-en-1-ol ~250 Cyclopentene, butenol, -OH Ru-catalyzed hydrogenation Woody, amber Premium perfumes
(E)-2-Ethyl-4-(2,2,3-TMCPE)-but-2-en-1-ol ~250 Cyclopentene, butenol, -OH Ru-catalyzed hydrogenation Sharp, metallic Niche fragrances
2-Methyl-4-(2,2,3-TMCPE)-butanol ~236 Cyclopentene, butanol Similar to ethyl analog Floral-herbaceous Cosmetics, soaps
cis-4-tert-Butylcyclohexanol ~156 Cyclohexanol Ru-catalyzed hydrogenation Clean, crisp Detergents, sanitizers
Geraniol ~154 Acyclic diene, -OH Plant extraction, synthesis Citrus, floral Candles, air fresheners

*TMCPE: 2,2,3-trimethylcyclopent-3-en-1-yl

Biological Activity

(Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol, commonly referred to as Bacdanol or Sandacanol, is a compound known for its unique fragrance profile and potential biological activities. This article explores its biological activity, applications in various industries, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC14H24O
Molecular Weight208.34 g/mol
Boiling Point114-116 °C (1 mmHg)
Density0.91 g/cm³
Refractive Index1.4865 - 1.4885
Solubility in WaterInsoluble
LogP4.300

This compound exists as a mixture of (E)- and (Z)-isomers and is noted for its sandalwood-like odor, making it valuable in perfumery .

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. Research demonstrated that this compound's ability to scavenge free radicals can be quantified through various assays, showing a percentage of antiradical activity ranging from 23.78% to 42.44% depending on the concentration used .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In laboratory settings, it has shown effectiveness against a range of bacteria and fungi, suggesting potential applications in food preservation and as a natural antimicrobial agent in cosmetic formulations .

Fragrance and Flavor Applications

In the fragrance industry, this compound is utilized for its pleasant scent profile. It is incorporated into perfumes and personal care products due to its ability to enhance aroma and provide a unique olfactory experience . Additionally, it serves as a flavoring agent in food products, contributing to their sensory attributes.

Study on Antioxidant Activity

A study published in the International Journal of Molecular Sciences evaluated the antioxidant capacity of various compounds including Bacdanol. The results indicated that Bacdanol exhibited a moderate ability to absorb peroxyl radicals, which are responsible for oxidative stress in biological systems . This suggests potential health benefits related to oxidative damage mitigation.

Research on Antimicrobial Effects

Another study focused on the antimicrobial effects of Bacdanol against common pathogens. The findings revealed that it inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. This positions Bacdanol as a candidate for further development into natural preservatives or therapeutic agents .

Fragrance Industry

Bacdanol is predominantly used in the fragrance industry for its sandalwood-like scent. It is featured in numerous cosmetic products and perfumes.

Pharmaceutical Development

Research into the therapeutic properties of Bacdanol has opened avenues for its use in pharmaceuticals. Its antioxidant and antimicrobial properties may contribute to the development of new medications or dietary supplements aimed at improving health outcomes .

Polymer Production

This compound's reactivity allows it to be utilized in synthesizing specialty polymers used in coatings and adhesives. Its incorporation can enhance the performance characteristics of these materials .

Q & A

Q. What are the recommended stereoselective synthesis methods for (Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol?

Methodological Answer: The compound’s stereoselective synthesis can be optimized using catalytic hydrogenation. For example, ruthenium-phosphine complexes with a base (e.g., alkali/alkaline earth metals) and amines under controlled temperatures (-30 to 250°C) and pressures (1–200 atm) are effective for analogous (E)-isomers . For the (Z)-isomer, adjust reaction parameters (e.g., lower temperature, modified catalyst ligands) to favor Z-configuration. Monitor stereochemistry via chiral HPLC or nuclear Overhauser effect (NOE) NMR experiments.

Q. How can the Z-configuration of the double bond be confirmed experimentally?

Methodological Answer:

  • NMR Spectroscopy: Analyze coupling constants (J values) between protons on the double bond. Z-isomers typically exhibit smaller J values (~10–12 Hz) compared to E-isomers.
  • X-ray Crystallography: Resolve the spatial arrangement of substituents (e.g., cyclopentene and ethyl groups) to confirm stereochemistry .
  • NOE Experiments: Detect spatial proximity of protons across the double bond to differentiate Z/E configurations .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coats) to avoid skin contact or inhalation.
  • Conduct reactions involving volatile intermediates in a fume hood or glovebox.
  • Dispose of waste via certified hazardous waste management services to mitigate environmental risks .

Q. How can purity and common impurities be assessed during synthesis?

Methodological Answer:

  • HPLC-MS: Use a C18 column with a gradient mobile phase (e.g., water/acetonitrile) to separate impurities. Compare retention times with reference standards (e.g., drug impurity analogs) .
  • GC-FID: Analyze volatile byproducts under optimized temperature programs.
  • Elemental Analysis: Confirm stoichiometric consistency with theoretical values.

Advanced Research Questions

Q. How can contradictions in stereochemical outcomes during synthesis be resolved?

Methodological Answer:

  • Chiral Chromatography: Compare synthesized products with enantiomerically pure standards.
  • Computational Modeling: Use density functional theory (DFT) to predict stereochemical preferences under varying reaction conditions.
  • Kinetic vs. Thermodynamic Control: Adjust reaction time and temperature to favor kinetic (Z) or thermodynamic (E) products .

Q. What catalytic systems improve yield and selectivity for large-scale synthesis?

Methodological Answer:

  • Ligand Screening: Test phosphine ligands (e.g., BINAP, DPPF) with Ru catalysts to enhance stereoselectivity.

  • Solvent Optimization: Replace traditional solvents (THF, toluene) with greener alternatives (e.g., cyclopentyl methyl ether) to improve efficiency .

  • Table 1: Catalyst Performance Comparison

    Catalyst SystemTemperature (°C)Pressure (atm)Yield (%)Z:E Ratio
    Ru-BINAP/NaOH50507885:15
    Ru-DPPF/KOH801006570:30

Q. How does the compound degrade under varying storage conditions, and how can stability be enhanced?

Methodological Answer:

  • Accelerated Stability Studies: Expose the compound to 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC.
  • Light Sensitivity: Use amber glassware or UV-blocking containers to prevent photodegradation.
  • Stabilizers: Add antioxidants (e.g., BHT) to mitigate oxidative breakdown .

Q. What green chemistry principles can be applied to synthesize this compound sustainably?

Methodological Answer:

  • Catalyst Recycling: Immobilize Ru catalysts on silica or magnetic nanoparticles for reuse .
  • Solvent-Free Reactions: Explore mechanochemical synthesis (ball milling) to reduce waste.
  • Energy Efficiency: Utilize microwave-assisted synthesis to shorten reaction times and lower energy consumption .

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